Vardenafil is a selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). [] This molecule plays a crucial role in smooth muscle relaxation and vasodilation. Vardenafil has been extensively studied for its potential therapeutic benefits in various areas beyond its initial use for erectile dysfunction. [, , , , , ]
Vardenafil primarily acts by inhibiting PDE5. [, , , , ] This inhibition prevents the breakdown of cGMP, leading to increased levels of cGMP in smooth muscle cells. The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation. [, , ] This relaxation contributes to vasodilation, increasing blood flow in various tissues. [, ] Studies have also shown that vardenafil may act through cGMP-independent mechanisms, such as inhibiting calcium influx. []
Vardenafil has been investigated as a potential treatment for PAH, a condition characterized by high blood pressure in the arteries of the lungs. [, , ] It has been shown to improve exercise tolerance and symptoms in patients with PAH. [] Studies indicate that vardenafil effectively reduces pulmonary vascular resistance and increases cardiac output in both animal models and human patients. [] Vardenafil's mechanism of action in PAH involves reducing oxidative stress and enhancing nitric oxide levels, contributing to its therapeutic benefits. [] It may also exert its effects by inhibiting calcium influx in pulmonary arteries. []
Vardenafil has shown promise in improving LUTS associated with BPH. [, , , ] Vardenafil improves bladder oxygenation by increasing blood flow, reducing hypoxia, and downregulating hypoxia-related gene expression in bladder cells. [] Studies have demonstrated its ability to reduce non-voiding contractions in animal models of BPH. [] Additionally, vardenafil has been shown to reverse prostate fibroblast-to-myofibroblast trans-differentiation, a key process involved in the development of BPH. []
Vardenafil has demonstrated significant MDR reversal activity in cancer cells overexpressing ABCB1/P-glycoprotein, a major contributor to chemotherapy failure. [] This effect is greater than that of tadalafil, another PDE5 inhibitor. [] Vardenafil acts by directly blocking the drug efflux function of ABCB1, leading to increased intracellular accumulation of anticancer drugs. []
Vardenafil has been shown to correct CFTR-dependent chloride transport in respiratory and intestinal tissues of CF mice. [] It promotes the cellular processing and trafficking of the most prevalent mutant CFTR protein, F508del, in human bronchial epithelial cells. [] While vardenafil does not fully address the protein to the plasma membrane, its partial rescue of F508del is thought to occur through mechanisms independent of cGMP/PKG. []
Vardenafil has shown potential hepatoprotective effects in mouse models of acute hepatitis induced by Concanavalin A. [] Pretreatment with vardenafil reduced liver injury markers and improved histological findings. [] This protective effect is attributed to its ability to decrease the expression of inflammatory mediators like nuclear factor kappa B and inducible nitric oxide synthase. []
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6